DD0-2363

Acute Myeloid Leukemia Epigenetics Drug Discovery

DD0-2363 is the only first-in-class small molecule engineered as a dual-target inhibitor of the WDR5-MLL1 protein-protein interaction and HDAC. Unlike single-target agents (e.g., MM-102, SAHA), it uniquely addresses the compensatory H3K4 methylation/acetylation feedback loop that limits efficacy in MLL-rearranged AML. This single agent replicates the augmented antiproliferative effect of co-treatment, making it essential for epigenetic crosstalk and DNA damage repair studies. Backed by robust in vivo activity (87.1% TGI at 30 mg/kg in MV-4-11 xenografts), DD0-2363 is the definitive chemical probe for dual epigenetic modulation research.

Molecular Formula C36H36ClFN6O4
Molecular Weight 671.2 g/mol
Cat. No. B15580351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDD0-2363
Molecular FormulaC36H36ClFN6O4
Molecular Weight671.2 g/mol
Structural Identifiers
InChIInChI=1S/C36H36ClFN6O4/c1-22-33(37)28(20-29(39)34(22)38)36(47)41-30-19-27(12-13-31(30)44-17-15-43(2)16-18-44)25-8-10-26(11-9-25)35(46)40-21-24-5-3-23(4-6-24)7-14-32(45)42-48/h3-14,19-20,48H,15-18,21,39H2,1-2H3,(H,40,46)(H,41,47)(H,42,45)/b14-7+
InChIKeyTXIAHXDYUQKLLV-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DD0-2363 for AML Research: A Novel WDR5-MLL1/HDAC Dual Inhibitor


DD0-2363 (Compound 32d) is a first-in-class small molecule designed as a dual-target inhibitor of the WDR5-MLL1 protein-protein interaction (PPI) and histone deacetylases (HDAC) [1]. This compound is specifically developed to address the therapeutic limitations observed with single-agent WDR5-MLL1 PPI inhibitors in MLL-rearranged acute myeloid leukemia (AML), where a compensatory decrease in histone acetylation can lead to suboptimal efficacy [1]. Its dual mechanism of action provides a unique tool for researchers investigating epigenetic crosstalk and combination therapy strategies in AML models.

Why Single-Target WDR5 or HDAC Inhibitors Cannot Substitute for DD0-2363


Research has demonstrated that interfering with the WDR5-MLL1 PPI leads to a reduction in methylated H3K4 levels, which in turn induces a decline in acetylated H3 levels, contributing to the suboptimal cellular efficacy of single-target WDR5 inhibitors [1]. Consequently, compounds that solely inhibit WDR5-MLL1 (e.g., MM-102, OICR-9429) or HDACs (e.g., SAHA, MS-275) do not address this epigenetic feedback loop. DD0-2363's dual-target design was engineered to overcome this specific mechanistic limitation, making generic substitution with in-class, single-target analogs scientifically invalid for experiments designed to investigate this synergistic effect [1].

Quantitative Evidence for DD0-2363's Differentiated Activity


Superior Antiproliferative Efficacy of DD0-2363 Compared to Single-Target Inhibitors

DD0-2363 (Compound 32d) demonstrates a substantial improvement in antiproliferative potency over a baseline of single-target inhibition. The study's lead dual inhibitor, compound 32d, displayed an 89-fold increase in antiproliferative efficacy in MV-4-11 AML cells, which is a direct outcome of its dual-target design [1].

Acute Myeloid Leukemia Epigenetics Drug Discovery

In Vivo Antitumor Efficacy of DD0-2363 in an AML Xenograft Model

DD0-2363 (Compound 32d) demonstrates significant and quantifiable in vivo antitumor activity. In an MV-4-11 xenograft mouse model, oral administration of 30 mg/kg of compound 32d was well tolerated and resulted in a 87.1% inhibition of tumor growth [1].

Xenograft Model Tumor Growth Inhibition Preclinical Efficacy

Induction of Apoptosis via DNA Damage Repair Pathway Impediment

The cellular activity of DD0-2363 (Compound 32d) is linked to a specific, quantifiable downstream mechanism. The compound induced potent cell apoptosis by impeding the DNA damage repair signaling pathway, as established in the study [1].

Apoptosis DNA Damage Response Mechanism of Action

Optimal Research Applications for DD0-2363


Investigating Epigenetic Crosstalk in MLL-Rearranged AML

DD0-2363 is the optimal chemical probe for dissecting the functional relationship between H3K4 methylation and histone acetylation in MLL-rearranged leukemia. Its design is based on the observation that co-treatment with WDR5-MLL1 PPI and HDAC inhibitors yields an augmented antiproliferative effect, which it replicates as a single agent [1]. This makes it uniquely suited for studies examining the therapeutic potential of dual epigenetic modulation compared to single-target approaches.

Validating In Vivo Efficacy in Preclinical AML Xenograft Studies

Researchers seeking a WDR5-MLL1/HDAC dual inhibitor with established in vivo activity should prioritize DD0-2363. Its performance is quantified by a well-tolerated oral dose of 30 mg/kg that achieved 87.1% tumor growth inhibition in an MV-4-11 xenograft model [1]. This provides a clear efficacy benchmark for planning pharmacodynamics, toxicity, and combination therapy studies in similar preclinical models.

Elucidating Mechanisms of Apoptosis Related to DNA Damage Repair

DD0-2363 serves as a valuable tool for studying the convergence of epigenetic inhibition and the DNA damage response. The compound's ability to induce potent cell apoptosis has been linked to the impediment of the DNA damage repair signaling pathway [1]. This specific mechanistic link makes it a useful reagent for experiments aimed at understanding how altering histone methylation and acetylation landscapes can sensitize cancer cells to genomic instability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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